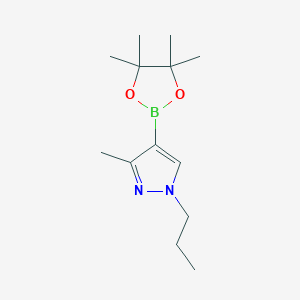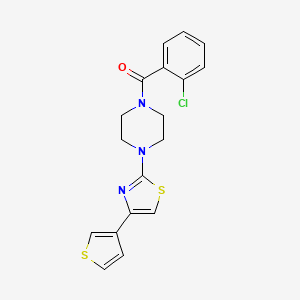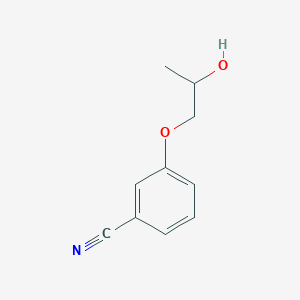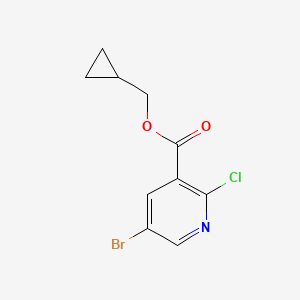![molecular formula C17H14FNO B2483031 N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide CAS No. 2411310-56-8](/img/structure/B2483031.png)
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide, commonly known as FPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPB is a synthetic compound that belongs to the class of alkynamides and is known for its unique structural properties.
Wirkmechanismus
The mechanism of action of FPPB involves its interaction with the sigma-1 receptor. FPPB binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. FPPB can modulate these processes and has been shown to have neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
FPPB has been shown to have several biochemical and physiological effects. FPPB can modulate calcium signaling and can regulate the release of neurotransmitters such as dopamine and glutamate. FPPB can also modulate the activity of ion channels and can regulate the influx of calcium ions into cells. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
FPPB has several advantages for lab experiments. FPPB is a synthetic compound that can be easily synthesized in the laboratory. FPPB has a high affinity for the sigma-1 receptor and can be used as a tool compound to study the function of the sigma-1 receptor. FPPB has been shown to have neuroprotective and antidepressant effects, which makes it a potential candidate for drug development.
However, FPPB also has limitations for lab experiments. FPPB has not been extensively studied in humans, and its safety profile is not well established. FPPB has potential side effects, and its long-term effects are not known. FPPB also has limited solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on FPPB. One potential direction is to further investigate the mechanism of action of FPPB and its interaction with the sigma-1 receptor. Another potential direction is to study the safety and efficacy of FPPB in humans. FPPB has potential applications in the treatment of neurodegenerative diseases and depression, and further research is needed to evaluate its therapeutic potential. Additionally, FPPB can be used as a tool compound to study the function of the sigma-1 receptor and its role in various diseases.
Synthesemethoden
The synthesis method of FPPB involves a series of chemical reactions that are carried out in the laboratory. The starting material for the synthesis is 2-fluoro-4-phenylbenzaldehyde, which is reacted with propargylamine in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with but-2-ynoic acid in the presence of a coupling agent to form FPPB. The purity of FPPB can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
FPPB has potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. FPPB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
Eigenschaften
IUPAC Name |
N-[(2-fluoro-4-phenylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-2-6-17(20)19-12-15-10-9-14(11-16(15)18)13-7-4-3-5-8-13/h3-5,7-11H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKQIDLKVQLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)



![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)